Cas no 2111694-80-3 (3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid)

3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic compound featuring a cyclopentyl moiety with two fluorine atoms at the 3-position and a thiophene-2-carboxylic acid group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluorocyclopentyl group enhances metabolic stability and lipophilicity, while the thiophene-carboxylic acid functionality offers versatility for further derivatization. Its well-defined stereochemistry and high purity make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically supplied with rigorous quality control to ensure consistency in research and industrial use.
3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid structure
2111694-80-3 structure
Product name:3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid
CAS No:2111694-80-3
MF:C10H10F2O2S
Molecular Weight:232.247008800507
CID:6062291
PubChem ID:165449393

3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-716560
    • 3-(3,3-difluorocyclopentyl)thiophene-2-carboxylic acid
    • 2111694-80-3
    • 3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid
    • インチ: 1S/C10H10F2O2S/c11-10(12)3-1-6(5-10)7-2-4-15-8(7)9(13)14/h2,4,6H,1,3,5H2,(H,13,14)
    • InChIKey: ZHTJEKHQBWHCDY-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)O)C1CCC(C1)(F)F

計算された属性

  • 精确分子量: 232.03695706g/mol
  • 同位素质量: 232.03695706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 270
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5Ų
  • XLogP3: 3

3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-716560-1.0g
3-(3,3-difluorocyclopentyl)thiophene-2-carboxylic acid
2111694-80-3
1g
$0.0 2023-06-07

3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid 関連文献

3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acidに関する追加情報

Comprehensive Overview of 3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid (CAS No. 2111694-80-3)

3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid (CAS No. 2111694-80-3) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of a difluorocyclopentyl moiety and a thiophene-carboxylic acid group makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting enzymes and receptors associated with metabolic disorders and inflammation.

The compound's CAS number 2111694-80-3 is frequently searched in chemical databases, reflecting its growing relevance in medicinal chemistry. Its thiophene ring, combined with fluorine substitution, enhances metabolic stability and bioavailability—a critical factor in modern drug design. Recent studies highlight its utility in developing kinase inhibitors and GPCR modulators, aligning with the industry's focus on precision medicine. Keywords like "difluorocyclopentyl thiophene derivatives" and "thiophene-2-carboxylic acid applications" are trending in scientific literature, underscoring its interdisciplinary appeal.

From a synthetic perspective, 3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid offers a robust scaffold for derivatization. Its carboxylic acid functionality allows for easy conjugation with amines or alcohols, enabling the creation of amides or esters for structure-activity relationship (SAR) studies. This adaptability is crucial for optimizing drug candidates, especially in oncology and CNS diseases, where fluorine-containing compounds often exhibit improved blood-brain barrier penetration.

Environmental and regulatory considerations also play a role in its adoption. Unlike traditional halogenated compounds, the difluorocyclopentyl group minimizes ecological persistence while maintaining efficacy. This balance resonates with the pharmaceutical industry's push toward greener chemistry. Searches for "sustainable fluorinated intermediates" and "eco-friendly heterocycles" often intersect with discussions about this compound, highlighting its alignment with global sustainability goals.

In summary, 3-(3,3-Difluorocyclopentyl)thiophene-2-carboxylic acid (CAS No. 2111694-80-3) exemplifies innovation in fluorinated heterocycles. Its dual role as a synthetic building block and a pharmacophore underscores its value in addressing unmet medical needs. As research progresses, its applications in drug development and material science are expected to expand, solidifying its position as a key player in advanced chemical synthesis.

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